molecular formula C24H21N3O6S3 B2780625 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate CAS No. 877642-69-8

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate

Cat. No.: B2780625
CAS No.: 877642-69-8
M. Wt: 543.63
InChI Key: NBTIBLKGQBWZCD-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate is a synthetic organic compound. It has a complex molecular structure that includes several functional groups, such as thiophene, carboxamido, thiadiazole, and butoxybenzoate, all of which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate involves multiple steps:

  • Preparation of Intermediate Compounds: : The starting materials typically involve thiophene, carboxamido, and thiadiazole derivatives, which are synthesized through established organic reactions.

  • Formation of the Pyran Ring: : This involves a cyclization reaction where the intermediate compounds are reacted under specific conditions to form the 4H-pyran ring.

  • Introduction of the Thio Group: : Thiolation is achieved using appropriate sulfur-containing reagents.

  • Esterification: : The final step involves esterifying the 4-butoxybenzoate moiety.

Industrial Production Methods

On an industrial scale, the production follows similar synthetic routes but involves optimized conditions for large-scale reactions. This includes the use of high-yield reagents, catalysts to speed up the reactions, and purification techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

  • Reduction: : The compound can be reduced using hydrogenation or other reducing agents to yield different reduced forms.

  • Substitution: : It undergoes substitution reactions, especially at the thiadiazole and thiophene rings, with halogens or other substituents.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

  • Substitution Reagents: : Halogens (e.g., chlorine, bromine), sulfonyl chlorides.

Major Products Formed

The major products depend on the type of reaction. For instance:

  • Oxidation: : Formation of sulfoxides and sulfones.

  • Reduction: : Formation of dihydro derivatives.

  • Substitution: : Formation of halogenated derivatives.

Scientific Research Applications

The compound finds applications in various scientific research fields:

  • Chemistry: : Used as a precursor for synthesizing other complex molecules.

  • Biology: : Studied for its potential bioactivity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for drug development due to its diverse pharmacological properties.

  • Industry: : Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The exact mechanism by which 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate exerts its effects is complex and involves multiple pathways:

  • Molecular Targets: : It interacts with various biomolecules, including enzymes and receptors.

  • Pathways Involved: : The compound can modulate different biochemical pathways, depending on the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-6-(((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate

  • 4-oxo-6-(((5-(benzofuran-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate

Uniqueness

The presence of the thiophene and butoxybenzoate moieties distinguishes it from other similar compounds, potentially giving it unique biological activities and chemical properties.

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Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-butoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S3/c1-2-3-10-31-16-8-6-15(7-9-16)22(30)33-19-13-32-17(12-18(19)28)14-35-24-27-26-23(36-24)25-21(29)20-5-4-11-34-20/h4-9,11-13H,2-3,10,14H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTIBLKGQBWZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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